
GalNAc beta(1-4)GlcNAc-beta-pNP
Overview
Description
Mechanism of Action
Target of Action
The primary targets of GalNAc beta(1-4)GlcNAc-beta-pNP are polylactosamine-modifying glycosyltransferases . These enzymes play a crucial role in the modification of polylactosamines, a type of glycan, which are involved in various biological processes including cell-cell adhesion, immune response, and pathogen recognition .
Mode of Action
This compound interacts with its targets by serving as an acceptor substrate for these glycosyltransferases . The enzymes catalyze the transfer of sugar moieties to the this compound molecule, resulting in the formation of new glycosidic linkages . This process is analogous to β3-GlcNAc transfer processes that generate GlcNAcβ1-3Galβ1-4GlcNAcβ1-OR .
Biochemical Pathways
The action of this compound affects the glycosylation pathways . Specifically, it influences the formation of polylactosamines, complex glycans that are part of glycoproteins and glycolipids on cell surfaces . The compound’s interaction with glycosyltransferases leads to the modification of these polylactosamines, potentially altering their structure and function .
Pharmacokinetics
As a biochemical reagent, its bioavailability and pharmacokinetics would likely depend on factors such as the route of administration and the physiological condition of the experimental system .
Result of Action
The action of this compound results in the modification of polylactosamines . This can lead to changes in the properties of the glycoproteins and glycolipids that carry these glycans, potentially affecting processes such as cell-cell interactions, immune responses, and pathogen recognition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is heat sensitive and should be stored at temperatures below 0°C . Moreover, the compound’s activity may also be affected by the presence of other molecules in its environment, such as other substrates or inhibitors of the glycosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GalNAc beta(1-4)GlcNAc-beta-pNP typically involves the use of glycosyl donors and acceptors. One common method includes the use of protected glycosyl donors such as 1-thio-glycosides, which are reacted with acceptors under specific conditions to form the desired glycosidic bonds . The reaction conditions often involve the use of catalysts and specific temperatures to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases and glycosidases. These enzymes facilitate the transfer of sugar moieties to form the desired disaccharide structure. The use of enzymes like beta-N-acetylhexosaminidases from Bifidobacterium bifidum has been reported to achieve efficient and regioselective synthesis .
Chemical Reactions Analysis
Types of Reactions: GalNAc beta(1-4)GlcNAc-beta-pNP undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The nitrophenyl group can be cleaved enzymatically to release 4-nitrophenolate, which is often measured spectrophotometrically .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and specific enzymes like beta-N-acetylglucosaminidases. The conditions vary depending on the desired reaction, but enzymatic reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products: The major products formed from these reactions include 4-nitrophenolate and various glycosylated derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Enzymatic Assays
Detection of β-N-acetylhexosaminidase Activity
One of the primary applications of GalNAc beta(1-4)GlcNAc-beta-pNP is in enzymatic assays to measure the activity of β-N-acetylhexosaminidases. These enzymes catalyze the hydrolysis of glycosidic bonds, releasing p-nitrophenol (pNP), which can be quantitatively measured. The reaction mechanism involves the cleavage of the glycosidic bond between GalNAc and GlcNAc residues, making it a valuable tool for assessing enzyme kinetics and substrate specificity.
Table 1: Enzyme Activity Assay Results
Enzyme | Substrate Used | Activity Level | Reference |
---|---|---|---|
β-N-acetylhexosaminidase A | This compound | High | |
β-N-acetylhexosaminidase B | GlcNAc beta(1-4)GlcNAc-beta-pNP | Low | |
Recombinant NgaDssm | This compound | Moderate |
Glycosylation Studies
Transglycosylation Reactions
This compound serves as a donor substrate in transglycosylation reactions, facilitating the transfer of sugar moieties to acceptor molecules such as lactose. This application is crucial for synthesizing complex oligosaccharides that have biological significance, including those involved in cell signaling and pathogen interactions.
Case Study: Bifunctional β-N-Acetylhexosaminidase from Bifidobacterium bifidum
Research demonstrated that this enzyme could efficiently transfer both GalNAc and GlcNAc residues to lactose, achieving high yields under optimized conditions (pH 5.8, 45°C). The resulting products are critical for developing potential therapeutic agents targeting cancer-related carbohydrate antigens.
Table 2: Transglycosylation Yields
Reaction Conditions | Donor Substrate | Yield (%) |
---|---|---|
pH 5.8, 45°C | pNP-GalNAc | 55.4 |
pH 5.8, 55°C | pNP-GlcNAc | 44.9 |
Neuroscience Research
Role in Glyco-materials
In neuroscience research, this compound is employed to study glyco-materials that influence neuronal behavior and interactions. Its ability to mimic natural substrates allows researchers to investigate the roles of glycosylation in neural development and signaling pathways.
Application Example: Glycan Profiling
Using this compound, scientists can profile glycan structures on neuronal cells, providing insights into how glycosylation affects neurodegenerative diseases and neuronal communication.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other nitrophenyl glycosides, such as 4-nitrophenyl beta-D-glucopyranoside and 4-nitrophenyl beta-D-galactopyranoside . These compounds share structural similarities but differ in their glycosidic linkages and sugar moieties.
Uniqueness: What sets GalNAc beta(1-4)GlcNAc-beta-pNP apart is its specific beta(1-4) linkage between N-acetylgalactosamine and N-acetylglucosamine, making it particularly useful for studying specific glycosidase activities and glycosylation patterns .
Biological Activity
GalNAc beta(1-4)GlcNAc-beta-pNP, a synthetic compound, is a substrate for studying glycosidase activities and has significant implications in glycobiology. This article explores its biological activity, enzymatic interactions, and potential applications based on diverse research findings.
Structural Characteristics
This compound consists of a N-acetylgalactosamine (GalNAc) linked to N-acetylglucosamine (GlcNAc) via a beta(1-4) glycosidic bond, with a p-nitrophenyl (pNP) group enhancing its utility in enzymatic assays. The pNP moiety allows for the quantitative measurement of enzymatic hydrolysis, making it an essential tool in biochemical research related to glycan metabolism .
Enzymatic Activity and Specificity
Research indicates that this compound interacts with various glycosidases, playing a crucial role in understanding enzyme specificity and activity.
Key Findings:
- Glycosidase Interaction : The compound is hydrolyzed by specific glycosidases, allowing researchers to assess enzyme kinetics and substrate specificity. Studies have shown that enzymes such as NgaP2 exhibit activity against GalNAc-beta-pNP, highlighting its role in glycan degradation .
- Kinetic Parameters : The kinetic parameters for reactions involving this compound have been quantified, providing insights into enzyme efficiency and substrate affinity. For instance, the binding of substrates like GlcNAc and GalNAc was evaluated using different donor and acceptor ratios .
1. Bovine Mammary Gland Enzyme Activity
A study focused on bovine mammary gland enzymes revealed that the transfer of GalNAc from UDP-GalNAc to GlcNAc residues occurs efficiently under specific conditions. The enzymatic product was confirmed as GalNAc beta(1-4)GlcNAc through NMR spectroscopy .
Enzyme Activity | Percentage of Total Activity |
---|---|
GalNAc Transferase | 9% of β4-Galactosyltransferase activity |
β4-Galactosyltransferase | 100% |
2. Immunological Applications
In immunological studies, GalNAc beta(1-4)GlcNAc conjugated to BSA (bovine serum albumin) was used to immunize mice lacking the α1,3-galactosyltransferase gene. This immunization resulted in significantly elevated antibody titers against the neoglycoprotein, suggesting potential applications in vaccine development .
Properties
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19+,20+,21+,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFEVWOQMUQIE-USXJYOSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693693 | |
Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872578-72-8 | |
Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.